(2R)-2-azaniumylnon-8-enoate
CAS No.:
Cat. No.: VC13568002
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H17NO2 |
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Molecular Weight | 171.24 g/mol |
IUPAC Name | (2R)-2-azaniumylnon-8-enoate |
Standard InChI | InChI=1S/C9H17NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h2,8H,1,3-7,10H2,(H,11,12)/t8-/m1/s1 |
Standard InChI Key | LKMSSWRWDBZUFC-MRVPVSSYSA-N |
Isomeric SMILES | C=CCCCCC[C@H](C(=O)[O-])[NH3+] |
Canonical SMILES | C=CCCCCCC(C(=O)[O-])[NH3+] |
Introduction
Chemical Identity and Structural Characterization
Molecular and Stereochemical Features
(2R)-2-Azaniumylnon-8-enoate () is an α-amino acid derivative with a non-8-enoate backbone. The compound’s stereochemistry is defined by the (2R) configuration, which influences its interactions in chiral environments. Key structural attributes include:
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Ammonium group: Protonated at physiological pH, enabling ionic interactions.
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Terminal alkene: A double bond at C8–C9, which confers reactivity in cycloaddition or hydrogenation reactions.
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Carboxylate group: Deprotonated under basic conditions, facilitating salt formation.
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 171.24 g/mol | |
IUPAC Name | (2R)-2-azaniumylnon-8-enoate | |
SMILES | C=CCCCCCC[C@H](C(=O)[O-])[NH3+] | |
InChI Key | LKMSSWRWDBZUFC-MRVPVSSYSA-N |
Spectroscopic Characterization
Structural confirmation relies on advanced analytical techniques:
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NMR Spectroscopy: and NMR resolve the stereochemistry and alkene geometry. The ammonium proton resonates near 7.5–8.5 ppm, while the carboxylate carbon appears at ~175 ppm.
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IR Spectroscopy: Stretching vibrations at 3440 cm (O–H) and 1650 cm (C=O) confirm the enol-imine tautomer .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 172.1 [M+H].
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step sequence starting from linear alkene precursors:
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Enone Formation: Acylation of non-8-enal with acetic anhydride yields the α,β-unsaturated ketone.
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Amination: Rhodium-catalyzed asymmetric hydrogenation introduces the ammonium group at C2 with >90% enantiomeric excess .
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Carboxylation: Hydrolysis of the intermediate nitrile under basic conditions generates the carboxylate.
Table 2: Optimized Reaction Conditions
Step | Catalyst | Solvent | Temperature | Yield |
---|---|---|---|---|
Hydrogenation | Rh(COD)Cl | EtOH | 50°C | 89% |
Hydrolysis | NaOH | HO | 80°C | 92% |
Challenges and Solutions
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Steric Hindrance: Bulky substituents at C2 reduce amination efficiency. Using Wilkinson’s catalyst (RhCl(PPh)) improves stereoselectivity.
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Oxidation Sensitivity: The terminal alkene is prone to epoxidation. Conducting reactions under inert atmospheres (N) mitigates side reactions .
Chemical Reactivity and Derivatives
pH-Dependent Behavior
The compound exists in equilibrium between protonated (NH) and deprotonated (NH) states:
This property enables its use in buffer systems and ionic liquid formulations.
Functionalization Pathways
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Alkene Modification: Hydrogenation with Pd/C yields the saturated analog, (2R)-2-azaniumylnonanoate.
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Peptide Coupling: Reacts with activated esters (e.g., NHS) to form amide bonds, useful in peptidomimetic design .
Table 3: Derived Compounds
Derivative | Application | Reference |
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(2R)-2-Azaniumylnonanoate | Lipid bilayer studies | |
N-Acetylated analog | Enzyme substrate |
Biological and Industrial Applications
Biochemical Interactions
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Enzyme Inhibition: The carboxylate group chelates metal ions in active sites, inhibiting metalloproteases .
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Membrane Permeability: The amphiphilic structure enhances diffusion across lipid bilayers, aiding drug delivery.
Industrial Uses
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Chiral Auxiliary: Asymmetric synthesis of pharmaceuticals (e.g., β-lactam antibiotics) .
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Surfactants: Ammonium-carboxylate structure stabilizes oil-water emulsions.
Analytical and Computational Studies
Chromatographic Methods
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HPLC: Reverse-phase C18 columns resolve enantiomers using 0.1% TFA in acetonitrile/water.
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Capillary Electrophoresis: pH 8.5 borate buffer separates diastereomers with <2% RSD .
Molecular Modeling
Density functional theory (DFT) simulations predict:
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